2-(4-methoxyphenyl)-N'-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]acetohydrazide
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Overview
Description
N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETOHYDRAZIDE is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETOHYDRAZIDE typically involves the following steps:
Formation of the 4-methoxyphenylacetyl intermediate: This step involves the acylation of 4-methoxyphenylacetic acid with an appropriate acylating agent under acidic or basic conditions.
Introduction of the triazole moiety: The triazole ring is introduced through a cyclization reaction involving a hydrazide precursor and a suitable sulfur-containing reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines .
Scientific Research Applications
N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The triazole moiety is known to bind to various enzymes and receptors, thereby modulating their activity. This can lead to a range of biological effects, including antimicrobial, antifungal, and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole moiety.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant that also contains a triazole structure.
Uniqueness
N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole-containing compounds .
Properties
Molecular Formula |
C13H15N5O3S |
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Molecular Weight |
321.36 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N'-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]acetohydrazide |
InChI |
InChI=1S/C13H15N5O3S/c1-21-10-4-2-9(3-5-10)6-11(19)16-17-12(20)7-22-13-14-8-15-18-13/h2-5,8H,6-7H2,1H3,(H,16,19)(H,17,20)(H,14,15,18) |
InChI Key |
HQQNXANNALEBOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NC=NN2 |
Origin of Product |
United States |
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